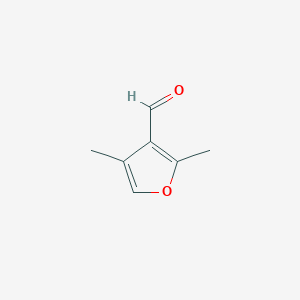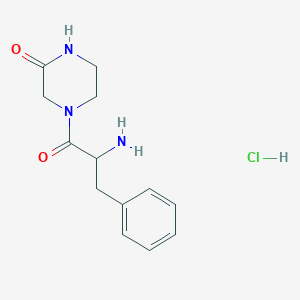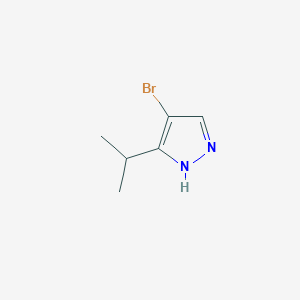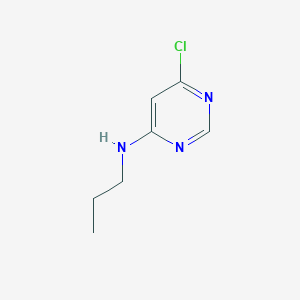
1-Isopentyl-1H-pyrazole
Overview
Description
1-Isopentyl-1H-pyrazole is a chemical compound with the IUPAC name 1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . It has a molecular weight of 264.18 .
Molecular Structure Analysis
The 1-Isopentyl-1H-pyrazole molecule contains a total of 24 bonds. There are 10 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .Chemical Reactions Analysis
Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
1-Isopentyl-1H-pyrazole has a molecular weight of 264.18 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .Scientific Research Applications
Bioactive Properties
1-Isopentyl-1H-pyrazole, as part of the pyrazole family, has shown potential in various bioactive applications. Pyrazoles are recognized for their roles in developing compounds with hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities. These findings are significant for the rational design of new small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Synthetic Applications
1-Isopentyl-1H-pyrazole has been involved in innovative synthetic approaches. A study highlighted the green protection of pyrazole, thermal isomerization, and deprotection of tetrahydropyranylpyrazoles, with a focus on high-yield, one-pot synthesis of 3(5)-alkylpyrazoles, including isopentyl derivatives. This technique is valuable for large-scale synthesis of pyrazole derivatives with diverse functionalities (B. M. Ahmed & Gellert Mezei, 2015).
Biomedical Applications
The pyrazolo[3,4-b]pyridines, which include compounds like 1-Isopentyl-1H-pyrazole, have been extensively studied for their biomedical applications. These compounds exhibit two tautomeric forms and have been explored in over 300,000 structures, including in more than 5500 references and 2400 patents. Their biomedical applications cover a wide range of therapeutic areas (Ana Donaire-Arias et al., 2022).
Antimicrobial Activities
1-Isopentyl-1H-pyrazole derivatives have shown potential in antimicrobial activities. Studies report the synthesis of novel pyrazole derivatives and their testing against various bacterial strains, indicating potential as effective antibacterial agents (A. Pareek et al., 2015).
Antitumor Activities
1-Isopentyl-1H-pyrazole and related compounds have been noted for their antititumor activities. Pyrazole derivatives have been explored for their efficacy in cancer therapy, with some compounds reaching preclinical or initial-phase clinical trials. The versatility of pyrazole as a lead compound in drug design highlights its potential in addressing cell proliferation diseases (S. Kumari, S. Paliwal, & R. Chauhan, 2014).
Coordination Polymers and Crystal Engineering
1-Isopentyl-1H-pyrazole has been used in constructing coordination polymers, playing a dual role in metal coordination and hydrogen bond formation. These polymeric networks, stabilized by hydrogen bonding and π–π stacking, demonstrate the utility of pyrazole-based molecules in crystal engineering (S. Sengupta et al., 2012).
Synthesis of Hybrid Compounds
Pyrazole derivatives, including 1-Isopentyl-1H-pyrazole, have been used in the synthesis of hybrid compounds with enhanced biological activities. Studies have explored the synthesis of pyrazole-benzofuran hybrids, revealing their significant antibacterial properties and providing insights into structure-activity relationships (S. Sanad, Demiana H. Hanna, & Ahmed E. M. Mekky, 2019).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with multiple receptors . Indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
Pyrazole derivatives are known for their diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
It’s known that pyrazole and indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on 1h-pyrazole analogs as epidermal growth factor receptor (egfr) inhibitors revealed promising admet features .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of pyrazole derivatives can be influenced by a variety of factors .
Safety and Hazards
Future Directions
Pyrazole-containing compounds have been the focus of significant research due to their diverse structural significance and biological activities . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1-(3-methylbutyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCXTQFGXVIBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618924 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-1H-pyrazole | |
CAS RN |
847818-51-3 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)







![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)


